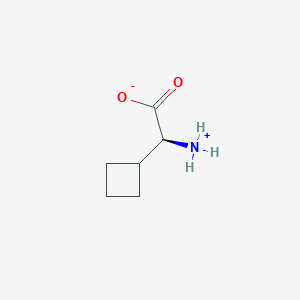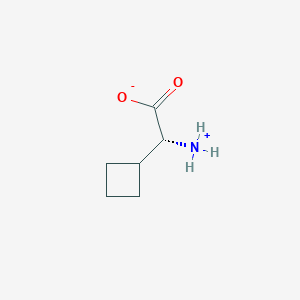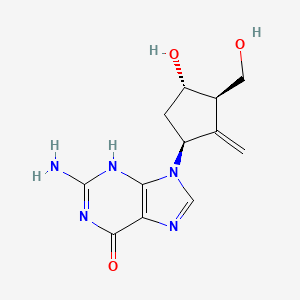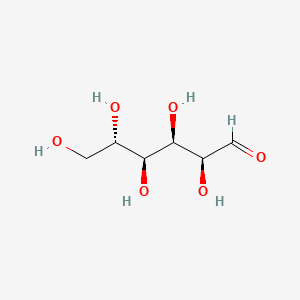
Bis(triphenylphosphine)nickel (II) bromide
Vue d'ensemble
Description
Bis(triphenylphosphine)nickel(II) bromide is a nickel catalyst with the molecular formula [ (C6H5)3P]2NiBr2 and a molecular weight of 743.07 . It appears as a dark green crystalline powder or crystals .
Molecular Structure Analysis
The molecular structure of Bis(triphenylphosphine)nickel(II) bromide consists of two triphenylphosphine (PPh3) ligands and two bromide ions coordinated to a central nickel(II) atom .Chemical Reactions Analysis
Bis(triphenylphosphine)nickel(II) bromide is used as a catalyst for various types of reactions. These include cross-coupling reactions, C-X bond reduction, homocoupling of Csp2 halides, displacement of aryl halides, and oligomerization of dienes .Physical and Chemical Properties Analysis
Bis(triphenylphosphine)nickel(II) bromide is a dark green crystalline powder or crystals . It has a melting point of approximately 219-223°C .Applications De Recherche Scientifique
Living Radical Polymerization : This compound is utilized in the living radical polymerization of methyl methacrylate, demonstrating its potential in polymer synthesis. Specifically, the bromide-based initiating system was found to produce living polymers with narrow molecular weight distributions (Uegaki, Kotani, Kamigaito, & Sawamoto, 1997).
Ethylene Dimerization : Bis(triphenylphosphine)nickel(II) bromide, when activated with silver salt, can effectively catalyze the dimerization of ethylene. The catalytic activity can be enhanced with the addition of triphenylphosphine (Koike, Kawakami, Maruya, Mizoroki, & Ozaki, 1977).
Oligomerization of Alkynes : This compound is involved in the oligomerization of alkynes. It reacts with E,E-1,4-dilithio-1,2,3,4-tetraphenylbutadiene to form a nickelole complex, which is an intermediate in the cyclotrimerization of alkynes (Eisch & Galle, 1975).
Isotopic Exchange in Ethylene : It catalyzes the H-D exchange reaction in ethylene, which is significant for understanding the role of nickel complexes in catalytic processes (Ando, Maruya, Mizoroki, & Ozaki, 1971).
Suzuki–Miyaura Cross-Coupling : Nickel(II) complexes containing bis(triphenylphosphine)nickel(II) bromide have been found to be effective in Suzuki–Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in organic chemistry (Bernhammer & Huynh, 2014).
Ligand Exchange Studies : The compound has been studied for its ligand exchange properties with amines, providing insights into the behavior of nickel(II) complexes in various chemical environments (Nakamura, Maruya, & Mizoroki, 1980).
Oligomerization of Butadiene : It acts as a catalyst precursor for the oligomerization of butadiene to produce cyclic or linear dimers, polymers, and oligomers, with the product distribution being influenced by the solvent type and co-catalysts used (Grenouillet, 1983).
Safety and Hazards
Bis(triphenylphosphine)nickel(II) bromide is classified as Acute Tox. 4 for oral, dermal, and inhalation routes . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
nickel(2+);triphenylphosphane;dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2BrH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKXARSPUFVXIX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni+2].[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Br2NiP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


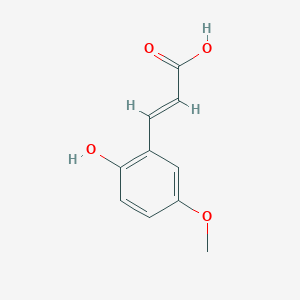
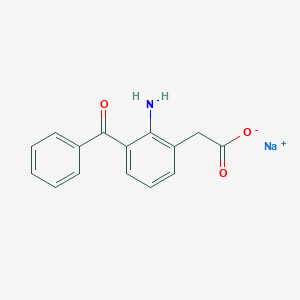

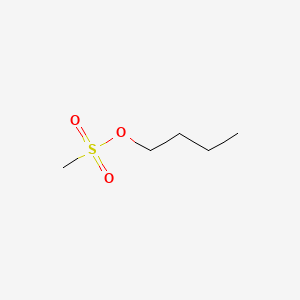
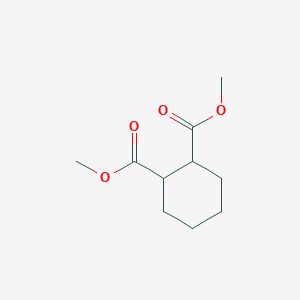

![Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid](/img/structure/B7819466.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol](/img/structure/B7819472.png)
![[(1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride](/img/structure/B7819476.png)

